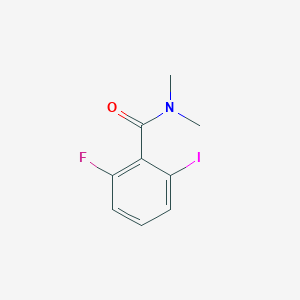

2-fluoro-6-iodo-N,N-dimethylbenzamide

Description

Contextualizing Halogenated Benzamides in Modern Organic Synthesis

Halogenated benzamides are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a halogen atom and a benzamide (B126) functional group. The presence of halogens (fluorine, chlorine, bromine, or iodine) on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and reactivity. This makes them valuable intermediates in organic synthesis and key components in the design of new materials and pharmaceuticals.

The specific type and position of the halogen atom can have a profound impact on the synthetic utility of the benzamide. For instance, the high electronegativity of fluorine can alter the acidity of nearby protons and influence the molecule's conformation. Iodine, being the largest and least electronegative of the common halogens, can participate in a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex molecular architectures. The ortho-substitution pattern, as seen in 2-fluoro-6-iodo-N,N-dimethylbenzamide, can introduce steric hindrance that may direct reactions to other positions or be exploited for specific synthetic strategies.

Significance of N,N-Dimethylbenzamide Derivatives as Research Targets and Intermediates

The N,N-dimethylbenzamide moiety is a common structural motif in a wide range of chemical compounds. The amide group itself is a cornerstone of peptide chemistry and is prevalent in numerous biologically active molecules. The N,N-dimethyl substitution provides several key features. It imparts a higher degree of stability against hydrolysis compared to primary or secondary amides. Furthermore, the dimethylamino group can influence the solubility and electronic properties of the molecule.

N,N-dimethylbenzamide derivatives are frequently employed as directing groups in organic synthesis. The carbonyl oxygen can coordinate to a metal catalyst, directing a C-H activation/functionalization reaction to the ortho position of the benzene ring. This strategy allows for the selective introduction of various functional groups at a position that might otherwise be difficult to access. While the subject compound is already substituted at both ortho positions, the N,N-dimethylbenzamide core is a well-established platform for developing complex molecular scaffolds. These derivatives are also investigated for their own biological activities, with some exhibiting insect repellent or pharmacological properties. ossila.com

Overview of Research Trajectories for Complex Organohalogen Compounds

Complex organohalogen compounds, which contain multiple and often different halogen atoms, are at the forefront of various research areas. The tailored introduction of halogens allows for fine-tuning of a molecule's physical and chemical properties. This is particularly relevant in medicinal chemistry, where halogenation can enhance binding affinity to biological targets, improve metabolic stability, and increase membrane permeability.

Current research in this field is heavily focused on the development of new and efficient methods for the selective synthesis of complex organohalogens. This includes the use of transition metal catalysis to achieve site-selective halogenation and the development of novel halogenating reagents. Furthermore, there is a growing interest in understanding the non-covalent interactions involving halogen atoms, such as halogen bonding, which can play a crucial role in molecular recognition and self-assembly processes. The study of compounds like this compound, which possesses both a fluorine and an iodine atom, could contribute to a deeper understanding of the interplay between different halogens within the same molecule and their combined effect on its properties and reactivity.

Below is a table summarizing the basic chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1315689-04-3 | aablocks.com |

| Molecular Formula | C₉H₉FINO | aablocks.com |

| Molecular Weight | 293.08 g/mol | aablocks.com |

| SMILES | CN(C)C(=O)c1c(F)cccc1I | aablocks.com |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-iodo-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FINO/c1-12(2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCBGFDTCIMGMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC=C1I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Fluoro 6 Iodo N,n Dimethylbenzamide

Transformations Involving the Aryl Halides

The presence of two different halogen atoms, fluorine and iodine, at the ortho-positions to the amide group, provides distinct sites for chemical modification. The reactivity of these halogens in substitution reactions is a key aspect of the molecule's utility.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aryl halides. The feasibility of an SNAr reaction is highly dependent on the nature of the halogen and the electronic activation of the aromatic ring. In 2-fluoro-6-iodo-N,N-dimethylbenzamide, the fluorine atom is generally a better leaving group in SNAr reactions compared to iodine, provided the ring is sufficiently activated by electron-withdrawing groups. The N,N-dimethylbenzamide group, while being a meta-director for electrophilic substitution, can contribute to the activation of the ring for nucleophilic attack, particularly at the ortho and para positions.

Electrophilic Aromatic Substitution Patterns and Directing Effects of Substituents

The directing effects of the substituents on the benzene (B151609) ring govern the outcome of electrophilic aromatic substitution (EAS) reactions. The substituents on this compound have competing effects:

Fluorine: An ortho, para-directing deactivator.

Iodine: An ortho, para-directing deactivator.

N,N-dimethylbenzamide: A meta-directing deactivator.

Due to the presence of three deactivating groups, the benzene ring of this compound is significantly deactivated towards electrophilic attack. The substitution pattern would be complex, with the position of substitution being a result of the combined directing effects and the steric hindrance imposed by the bulky iodine and N,N-dimethylamide groups. It is likely that any electrophilic substitution would require harsh reaction conditions and may lead to a mixture of products.

Cross-Coupling Reactions at the Halogenated Positions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-F bonds in this compound makes it an interesting substrate for selective cross-coupling reactions.

Palladium-Catalyzed C-C, C-N, and C-O Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods in modern organic synthesis. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in typical palladium-catalyzed processes, allowing for selective functionalization at the 6-position.

Suzuki Coupling: While specific examples for this compound are not detailed in the readily available literature, the Suzuki reaction would be expected to proceed selectively at the C-I bond. A typical reaction would involve the coupling of the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is also highly selective for the C-I bond over the C-F bond.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds. Similar to other palladium-catalyzed couplings, the amination would be expected to occur preferentially at the iodine-bearing carbon.

Copper-Mediated Cross-Coupling Reactions (e.g., Ullmann-type couplings)

Copper-mediated cross-coupling reactions, such as the Ullmann condensation, are classic methods for forming C-O, C-N, and C-S bonds. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be effective for a range of substrates. In the context of this compound, an Ullmann-type reaction could potentially be used to introduce an oxygen or nitrogen nucleophile at the iodo-position.

A relevant example can be found in the patent literature (WO2011087712A2), where related tricyclic derivatives are synthesized via an Ullmann-type coupling. google.com While the specific substrate is not this compound, the methodology suggests its potential applicability. google.com

| Reaction Type | Catalyst System | Coupling Partner | Expected Product |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Arylboronic acid | 2-fluoro-6-aryl-N,N-dimethylbenzamide |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Base | Terminal alkyne | 2-fluoro-6-alkynyl-N,N-dimethylbenzamide |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand / Base | Amine | 2-fluoro-6-amino-N,N-dimethylbenzamide |

| Ullmann-type Coupling | CuI / Ligand / Base | Alcohol or Amine | 2-fluoro-6-(alkoxy/amino)-N,N-dimethylbenzamide |

Table 1: Plausible Cross-Coupling Reactions of this compound

Nickel- and Other Transition Metal-Catalyzed Reactions

Nickel catalysts offer a cost-effective alternative to palladium and can exhibit different reactivity patterns. In some cases, nickel catalysts can activate less reactive C-F bonds. However, given the high reactivity of the C-I bond, selective coupling at this position would still be the most probable outcome with nickel catalysis under standard conditions. There is no specific literature available detailing nickel-catalyzed reactions on this compound.

Reactivity of the N,N-Dimethylamide Functional Group

The N,N-dimethylamide moiety is a robust and versatile functional group. Its reactivity is central to the synthetic utility of this compound, particularly in the context of selective transformations and its powerful influence on aromatic substitution patterns.

The tertiary benzamide (B126) group is generally resistant to chemical transformation, but selective methods have been developed for its reduction and, to a lesser extent, its oxidation, which must be compatible with the sensitive halogen substituents present on the ring.

Selective Reduction: The conversion of the N,N-dimethylamide to the corresponding benzylamine (B48309) requires reagents that can achieve this reduction without causing hydrodehalogenation of the C-F or C-I bonds. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce tertiary amides, they often lack the necessary chemoselectivity. Modern methods offer milder and more selective alternatives. One such approach is hydrosilylation, which employs a silane (B1218182) reagent in the presence of a transition metal catalyst. For instance, rhodium-catalyzed reductions have been shown to be highly selective for amides, tolerating a wide array of other functional groups, including esters and, critically, halogens. nih.gov Phenylsilane, in conjunction with a catalyst like [Rh(acac)(cod)], provides an effective system for this transformation under relatively mild conditions. nih.gov

Table 1: Comparison of Reagents for Amide Reduction

| Reagent System | Selectivity | Conditions | Notes |

|---|---|---|---|

| LiAlH₄ | Low | Harsh, requires anhydrous conditions | Can reduce many other functional groups and may cleave C-I bond. |

| [Rh(acac)(cod)] / PhSiH₃ | High | Mild | Excellent chemoselectivity, tolerates sensitive functional groups. nih.gov |

Selective Oxidation: The oxidation of the N,N-dimethylamide group itself is challenging. More commonly, oxidation targets the N-methyl groups. Electrochemical methods have emerged as a green and controllable way to achieve selective oxidation of amines and their derivatives. nih.gov For example, the electrochemical oxidation of N,N-dimethylformamide has been studied, proposing degradation pathways that involve radical intermediates. nih.gov Another approach involves oxoammonium-catalyzed oxidation, where a catalyst like ketoABNO can mediate the oxidation of N-substituted amines and amides via a hydride transfer mechanism. chemrxiv.org These methods offer potential pathways for the selective oxidation of the N-methyl groups of this compound to form N-formyl or other oxidized derivatives, provided the conditions are optimized to prevent interference from the electron-rich aromatic ring and the iodo substituent.

Directed ortho Metalation (DoM) is a powerful synthetic strategy that utilizes a functional group on an aromatic ring to direct deprotonation by a strong base (typically an organolithium reagent) to an adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles. wikipedia.org The N,N-dimethylamide group is one of the most powerful Directed Metalation Groups (DMGs) due to its ability to coordinate strongly with the lithium cation of the base. uwindsor.cabaranlab.org

In the case of this compound, the amide group is at position C1. The two ortho positions are C2 (substituted with fluorine) and C6 (substituted with iodine). Since both ortho positions are already occupied, the DoM reaction will be directed to the next available position, which is C5. The directing power of the amide group significantly outweighs that of the fluoro group (a moderate DMG) and the iodo group (which primarily reacts via halogen-metal exchange). harvard.edu

Table 2: Hierarchy of Common Directed Metalation Groups (DMG)

| Relative Strength | Directing Group (DMG) |

|---|---|

| Strong | -OCONR₂, -CONR₂, -SO₂NR₂ |

| Moderate | -OCH₃, -F, -NR₂ |

| Weak | -CH₂NR₂, -Cl |

Source: Adapted from Slocum, D. W. & Jennings, C. A. (1976) and Beak, P. & Brown, R. A. (1982). harvard.edu

The reaction proceeds by treating the substrate with a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures (-78 °C). uwindsor.ca The amide group directs the deprotonation to the C5 position, forming a lithiated intermediate. This intermediate can then react with various electrophiles (E⁺) to introduce a new substituent at the C5 position. A competing reaction is halogen-metal exchange at the C-I bond, which is known to be rapid for aryl iodides. uwindsor.ca The choice of base and reaction conditions can often be tuned to favor either DoM or halogen-metal exchange, providing access to different regioisomers for further functionalization.

Radical Processes and Their Mechanistic Elucidation

The carbon-iodine bond in this compound is the weakest bond in the molecule and is susceptible to homolytic cleavage upon exposure to light or radical initiators. This property allows for the generation of an aryl radical at the C2 position, which can then participate in a variety of synthetic transformations.

While a direct example for the title compound is specific, the principles of photo-induced carbonyl alkylative amination can be applied. This class of reaction represents a powerful, modern method for amine synthesis. nih.gov Generally, these transformations are facilitated by visible light and involve the addition of alkyl radicals to iminium ions generated in situ. nih.govresearchgate.netcam.ac.uk

A related and highly relevant process for 2-iodo-N,N-dimethylbenzamide derivatives is the photo-induced generation of an aryl radical. The C-I bond can be cleaved by visible light, often with the aid of a photoredox catalyst, to produce an aryl radical at the C2 position. researchgate.netrsc.org This highly reactive intermediate can then be trapped by a suitable nitrogen-based coupling partner. For example, in photoredox-promoted amination reactions, an amine can couple with the aryl radical, often mediated by a transition metal catalyst like nickel or copper, to form a new C-N bond. nih.govchemrxiv.org This provides a pathway to synthesize N-arylated products under mild, light-induced conditions. nih.gov The reaction essentially couples the photochemically generated aryl radical with an amine, representing a form of photo-induced amination at the carbonyl-bearing ring.

The mechanistic pathway for the radical reactions of this compound begins with the homolytic cleavage of the C-I bond. This step is typically initiated by ultraviolet or visible light, sometimes in the presence of a photocatalyst. nih.govacs.org

Reaction Intermediates: The primary intermediate formed is a 2-fluoro-6-(N,N-dimethylcarbamoyl)phenyl radical. Aryl radicals are highly reactive species and are challenging to observe directly. nih.gov Their existence is often inferred through trapping experiments, for example, with radical scavengers like TEMPO, or by analyzing the reaction products. nih.gov Once formed, this aryl radical is a key intermediate that dictates the subsequent reaction steps.

Structural Characterization and Spectroscopic Analysis of 2 Fluoro 6 Iodo N,n Dimethylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the structure of organic molecules. For 2-fluoro-6-iodo-N,N-dimethylbenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive understanding of its atomic connectivity and chemical environment.

¹H NMR Spectral Interpretation, Chemical Shifts, and Coupling Constants

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the N,N-dimethyl protons.

Aromatic Region: The aromatic region would likely display a complex multiplet pattern due to the coupling between the remaining three protons on the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the fluorine, iodine, and amide functional groups.

N,N-dimethyl Protons: The two methyl groups attached to the nitrogen atom would likely appear as two distinct singlets. This is due to the hindered rotation around the amide C-N bond, which makes the two methyl groups chemically non-equivalent.

A hypothetical data table for the expected ¹H NMR spectrum is presented below.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Hypothetical Data | t | ~8.0 | Aromatic CH |

| Hypothetical Data | d | ~8.0 | Aromatic CH |

| Hypothetical Data | d | ~8.0 | Aromatic CH |

| Hypothetical Data | s | N/A | N-CH₃ |

| Hypothetical Data | s | N/A | N-CH₃ |

¹³C NMR Chemical Shift Assignment and Multiplicity Analysis

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule.

Carbonyl Carbon: A signal in the downfield region (typically ~165-175 ppm) would be characteristic of the amide carbonyl carbon.

Aromatic Carbons: The six aromatic carbons would appear in the range of ~110-165 ppm. The carbons directly attached to the fluorine and iodine atoms would show characteristic chemical shifts and coupling with fluorine.

N,N-dimethyl Carbons: The two methyl carbons would be expected to have slightly different chemical shifts, appearing as two distinct signals in the aliphatic region (~35-40 ppm).

A hypothetical data table for the expected ¹³C NMR spectrum is provided below.

| Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Assignment |

| Hypothetical Data | s | C=O |

| Hypothetical Data | d | C-F |

| Hypothetical Data | s | C-I |

| Hypothetical Data | s | Aromatic C-CONMe₂ |

| Hypothetical Data | d | Aromatic CH |

| Hypothetical Data | s | Aromatic CH |

| Hypothetical Data | s | Aromatic CH |

| Hypothetical Data | q | N-CH₃ |

| Hypothetical Data | q | N-CH₃ |

¹⁹F NMR for Characterization of Fluorinated Aromatic Systems

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. The spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal would be indicative of its electronic environment, and it would likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, helping to assign the aromatic proton network.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity between the aromatic ring, the carbonyl group, and the N,N-dimethyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of atoms, which would be useful in confirming the stereochemistry around the amide bond.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound (C₉H₉FINO), the expected exact mass would be calculated and compared to the experimentally measured value. A close match between the calculated and observed mass would provide strong evidence for the molecular formula of the compound.

A hypothetical HRMS data table is shown below.

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | Hypothetical Data | Hypothetical Data |

| [M+Na]⁺ | Hypothetical Data | Hypothetical Data |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Upon ionization, typically by electron ionization (EI) or electrospray ionization (ESI), the molecular ion [M]+• or protonated molecule [M+H]+ would be subjected to collision-induced dissociation (CID). The fragmentation of this compound would likely be initiated by cleavages at the amide group, which is a common and energetically favorable fragmentation site.

One of the primary fragmentation pathways would involve the cleavage of the C-N bond of the amide, leading to the formation of a dimethylaminyl radical and a stable 2-fluoro-6-iodobenzoyl cation. This cation would be a prominent peak in the mass spectrum. Further fragmentation of the 2-fluoro-6-iodobenzoyl cation could proceed through the loss of a carbon monoxide (CO) molecule, resulting in a 2-fluoro-6-iodophenyl cation.

Another significant fragmentation pathway could involve the cleavage of the C-C bond between the aromatic ring and the carbonyl group. This would lead to the formation of a 2-fluoro-6-iodophenyl radical and a dimethylcarbamoyl cation. The dimethylcarbamoyl cation is a stable species and is often observed in the mass spectra of N,N-dimethylamides.

The presence of halogen substituents on the aromatic ring also influences the fragmentation pattern. The loss of the iodine atom, being the most labile halogen, is a likely fragmentation step. This could occur from the molecular ion or from subsequent fragment ions. The relative ease of C-I bond cleavage compared to the C-F bond means that the loss of an iodine radical will be a more favorable process.

A proposed fragmentation pathway is summarized in the table below. The exact m/z values would depend on the isotopic composition of the atoms, particularly iodine.

| Precursor Ion | Proposed Fragmentation | Resulting Fragment Ion | Neutral Loss |

| [C9H9FINO]+• | α-cleavage of C-N bond | 2-fluoro-6-iodobenzoyl cation | •N(CH3)2 |

| 2-fluoro-6-iodobenzoyl cation | Decarbonylation | 2-fluoro-6-iodophenyl cation | CO |

| [C9H9FINO]+• | Cleavage of Ar-C(O) bond | Dimethylcarbamoyl cation | •C6H3FI |

| [C9H9FINO]+• | Cleavage of C-I bond | [M-I]+• | •I |

| 2-fluoro-6-iodophenyl cation | Cleavage of C-I bond | 2-fluorophenyl cation | •I |

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a fingerprint of the molecule, allowing for the identification of its functional groups. While a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on the spectra of similar compounds, such as N,N-dimethylbenzamide and 2-iodobenzamide. nih.govnist.govchemicalbook.comspectrabase.com

The key functional groups in this compound are the aromatic ring, the tertiary amide, the C-F bond, and the C-I bond. The expected vibrational modes and their approximate wavenumbers are detailed below:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The N,N-dimethyl group will exhibit symmetric and asymmetric C-H stretching vibrations, typically observed between 2950 and 2850 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (N-CH3) | Stretching | 2950-2850 |

| C=O (Amide I) | Stretching | ~1630-1660 |

| C=C (Aromatic) | Stretching | ~1600-1450 |

| C-N (Amide III) | Stretching | ~1300-1200 |

| C-F | Stretching | ~1250-1000 |

C=O Stretching (Amide I Band): The carbonyl stretching vibration of the tertiary amide is one of the most intense and characteristic bands in the IR spectrum. For N,N-dimethylbenzamide, this band is typically observed around 1630-1660 cm⁻¹. The electronic effects of the ortho-fluoro and ortho-iodo substituents may cause a slight shift in this frequency.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-N Stretching (Amide III Band): The stretching vibration of the C-N bond in the amide group is expected to appear in the 1300-1200 cm⁻¹ range.

C-F Stretching: The C-F stretching vibration is typically strong and found in the region of 1250-1000 cm⁻¹. Its exact position can be influenced by the electronic environment of the aromatic ring.

C-I Stretching: The C-I stretching vibration occurs at lower frequencies, typically in the range of 600-500 cm⁻¹. This band may be weaker and more difficult to assign definitively. In the IR spectrum of 2-iodobenzamide, the ortho-substituted ring is noted to have a band at 734 cm⁻¹, which is likely a C-H out-of-plane bending mode, but the C-I stretch would be at a lower wavenumber. nih.gov

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. While a specific Raman spectrum for this compound is not documented, the expected spectral features can be inferred from data on related molecules like N,N-dimethylbenzamide.

Key Raman active modes for this compound would include:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, which involves the concerted expansion and contraction of the ring, typically gives a strong and sharp band around 1000 cm⁻¹. The substitution pattern will influence the exact position of this and other ring modes.

C=O Stretching: The carbonyl stretch, while strong in the IR, is also typically observable in the Raman spectrum, appearing in a similar region of ~1630-1660 cm⁻¹.

C-I and C-F Vibrations: The vibrations involving the heavy iodine atom (C-I stretch) are expected to be strong in the Raman spectrum and located at low frequencies (~600-500 cm⁻¹). The C-F stretching vibration would also be present.

N-CH3 Group Vibrations: The symmetric and asymmetric C-H stretching and bending modes of the dimethylamino group will also contribute to the Raman spectrum.

The combination of IR and Raman spectroscopy would provide a comprehensive vibrational profile of this compound, enabling its unambiguous identification and structural characterization.

X-ray Crystallography of Related Structures (e.g., 2-iodo-N,N-dimethylbenzamide derivatives)

While the crystal structure of this compound has not been reported, analysis of the crystal structures of closely related compounds, such as 2-iodobenzamide and 2-iodo-N-phenylbenzamide, can provide valuable insights into the likely molecular geometry, bond parameters, and intermolecular interactions in the solid state. nih.gov

Based on the structures of 2-iodobenzamide and 2-iodo-N-phenylbenzamide, several key geometric features can be anticipated for this compound. nih.gov A significant feature of these ortho-substituted benzamides is the steric hindrance caused by the bulky substituent adjacent to the amide group. This steric strain typically forces the amide group to be twisted out of the plane of the aromatic ring.

In 2-iodobenzamide, the aromatic ring is inclined to the plane of the amide group by 44.37 (1)°. nih.gov A similar, if not more pronounced, dihedral angle would be expected for this compound due to the presence of two ortho substituents (fluoro and iodo) and the N,N-dimethyl groups, which are bulkier than the primary amide's hydrogens.

The bond lengths and angles within the benzamide (B126) moiety are expected to be consistent with standard values for amides. The C=O bond will have double bond character, while the C-N bond will exhibit partial double bond character due to resonance. The bond lengths involving the halogen substituents (C-F and C-I) will depend on the hybridization of the carbon atom and the electronegativity of the halogen.

| Parameter | Expected Value/Observation in Related Structures |

| Dihedral Angle (Aromatic Ring vs. Amide Plane) | Expected to be significant (> 45°) due to steric hindrance from ortho-substituents |

| C=O Bond Length | ~1.23 - 1.25 Å |

| C-N Bond Length | ~1.33 - 1.35 Å (partial double bond character) |

| C-I Bond Length | ~2.10 Å |

| C-F Bond Length | ~1.35 Å |

The crystal packing of this compound will be governed by a combination of intermolecular forces. Unlike primary and secondary amides, such as 2-iodobenzamide and 2-iodo-N-phenylbenzamide, the tertiary amide in the target molecule lacks an N-H donor and therefore cannot form classical N-H···O hydrogen bonds. nih.gov

However, other interactions will play a crucial role in the solid-state assembly:

Halogen Bonding: The iodine atom is a good halogen bond donor due to the presence of an electropositive region (the σ-hole) on its outer surface. It can form C-I···O or C-I···N halogen bonds with the amide oxygen or nitrogen of neighboring molecules. In the crystal structure of 2-iodobenzamide, C-I···π(ring) interactions are observed. nih.gov Similar interactions could be present in the crystal packing of this compound.

C-H···O and C-H···F Interactions: Weak hydrogen bonds involving the C-H groups of the aromatic ring and the methyl groups with the amide oxygen or the fluorine atom of adjacent molecules are likely to be present.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, although the non-planar conformation of the molecule might lead to offset or edge-to-face arrangements rather than direct face-to-face stacking.

Computational Chemistry and Theoretical Studies of 2 Fluoro 6 Iodo N,n Dimethylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular properties of 2-fluoro-6-iodo-N,N-dimethylbenzamide at the atomic level. These theoretical approaches allow for the prediction of various chemical and physical characteristics of the molecule.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to represent the electronic wavefunctions. For molecules containing heavy atoms like iodine, it is important to use basis sets that can adequately describe their electronic structure, such as those including effective core potentials. Common basis sets employed for organic molecules include the Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311++G(d,p). edu.krd The selection of an appropriate basis set in combination with a suitable DFT functional, such as B3LYP, is critical for obtaining reliable and accurate predictions of molecular properties. chemjournal.kz

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. For this compound, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. chemjournal.kz These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural confirmation of the compound. The calculated vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to identify characteristic vibrational modes of the molecule. researchgate.net Similarly, predicted NMR chemical shifts can be correlated with experimental spectra to assign signals to specific atoms within the molecule. acs.org

Table 1: Predicted Spectroscopic Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shifts (ppm) | |

| C=O | 168.5 |

| C-F | 160.2 |

| C-I | 95.3 |

| Vibrational Frequencies (cm⁻¹) | |

| C=O stretch | 1670 |

| C-F stretch | 1250 |

| C-I stretch | 580 |

Note: These values are illustrative and represent typical ranges for similar functional groups based on DFT calculations.

Conformational Analysis and Stereochemical Considerations

The conformational flexibility and potential for stereoisomerism in this compound are of significant interest due to the ortho-substituted aromatic ring.

The rotation around the C(aryl)-N(amide) bond in benzamides is often restricted due to the partial double bond character of the amide C-N bond and steric hindrance from ortho substituents. In this compound, the presence of both a fluorine and an iodine atom in the ortho positions is expected to create a significant barrier to rotation. Computational methods, such as DFT, can be employed to calculate the energy profile for this rotation and determine the height of the rotational barrier. acs.org This information is crucial for understanding the dynamic behavior of the molecule in solution.

The substantial steric hindrance imposed by the ortho-fluoro and iodo substituents can lead to a high rotational barrier around the C(aryl)-C(carbonyl) bond, giving rise to the possibility of atropisomerism. nih.gov Atropisomers are stereoisomers resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual conformers. Computational studies can predict the stability of these atropisomers and the energy barrier for their interconversion. rsc.org The non-planar ground state conformation of the amide group relative to the aromatic ring, induced by the bulky ortho groups, is a key factor in the potential for stable atropisomers in this compound.

Reaction Mechanism Modeling

Detailed reaction mechanism modeling for chemical transformations involving this compound has not been extensively reported in scientific literature. This type of modeling is crucial for understanding the intricacies of its synthesis and reactivity.

Energy Profiles and Transition State Localization for Key Reactions

There is a lack of published data on the energy profiles and the localization of transition states for key reactions involving this compound. Theoretical calculations, such as Density Functional Theory (DFT), would be necessary to map the potential energy surface for its formation or subsequent reactions, identifying the energy barriers and the geometry of the transition states that govern reaction rates and product selectivity.

Solvent Effects and Catalytic Cycle Analysis

Specific analyses of solvent effects on the reactivity and conformational equilibrium of this compound through computational methods are not available in the current body of scientific literature. Furthermore, there are no detailed reports on its involvement in catalytic cycles, which would necessitate computational analysis to elucidate the mechanism and energetics of the catalytic process.

Synthetic Utility of 2 Fluoro 6 Iodo N,n Dimethylbenzamide As a Chemical Intermediate

A Building Block for Diverse Organic Architectures

The presence of both a fluorine and an iodine substituent on the aromatic ring of 2-fluoro-6-iodo-N,N-dimethylbenzamide offers orthogonal reactivity, enabling its use as a scaffold for the construction of highly functionalized molecules. The carbon-iodine bond is significantly more reactive towards cross-coupling reactions than the carbon-fluorine bond, allowing for selective elaboration at the 6-position.

Scaffold for the Synthesis of Functionalized Biaryl Compounds

The carbon-iodine bond in this compound serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures. These reactions are fundamental in medicinal chemistry and materials science for creating molecules with tailored electronic and conformational properties. By reacting this compound with various arylboronic acids or their derivatives, a diverse library of 2-fluoro-6-aryl-N,N-dimethylbenzamides can be generated. The remaining fluorine atom and the dimethylamide group can then be subjected to further transformations if desired.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Fluoro-6-phenyl-N,N-dimethylbenzamide |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-Fluoro-6-(4-methoxyphenyl)-N,N-dimethylbenzamide |

| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 2-Fluoro-6-(pyridin-3-yl)-N,N-dimethylbenzamide |

Precursor for Nitrogen- and Oxygen-Containing Heterocyclic Compounds

The strategic positioning of the reactive iodine and the directing dimethylamide group facilitates the synthesis of various heterocyclic systems. Through intramolecular cyclization reactions, the benzamide (B126) scaffold can be elaborated into fused ring systems containing nitrogen or oxygen. For instance, following a Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group (e.g., an alcohol or an amine), a subsequent palladium- or copper-catalyzed intramolecular cyclization can lead to the formation of functionalized benzofurans or indoles, respectively. The fluorine atom can influence the regioselectivity of the cyclization and modulate the electronic properties of the resulting heterocycle. A notable example from medicinal chemistry literature describes the use of a 2-fluoro-N,N-dimethylbenzamide moiety in the synthesis of complex heterocyclic structures like (S)-4-(5-(1-((1,3,4-Thiadiazol-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-5H-chromeno[2,3-b]pyridin-2-yl)-2-fluoro-N,N-dimethylbenzamide (BMS-776532), highlighting the importance of this fragment in constructing biologically active molecules. dergipark.org.tr

Derivatization to Other Halogenated Benzamide Analogues

The reactivity of the carbon-iodine bond allows for the introduction of other functional groups, leading to a variety of halogenated benzamide analogues with potentially new and interesting properties.

Introduction of Additional Substituents via Cross-Coupling Reactions

Beyond the formation of biaryl compounds, the iodo-substituent can be replaced with a wide range of other groups through various palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling with terminal alkynes introduces an alkynyl group, Buchwald-Hartwig amination can be used to install a substituted amino group, and cyanation reactions can introduce a nitrile functionality. These transformations provide access to a diverse set of derivatives that would be difficult to synthesize through other routes.

Table 2: Potential Cross-Coupling Reactions for Derivatization

| Reaction Type | Coupling Partner | Catalyst System | Product Functional Group |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Alkynyl |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos | Arylamino |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Alkenyl |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | Cyano |

This table illustrates potential derivatizations based on established cross-coupling methodologies.

Transformation of the Amide Group for Varied Functionalities

The N,N-dimethylamide group, while often stable, can be transformed into other functional groups under specific reaction conditions. For instance, reduction of the amide can yield the corresponding amine. Hydrolysis, although typically requiring harsh conditions for tertiary amides, can provide the carboxylic acid, which can then be converted into esters, other amides, or other carboxylic acid derivatives. These transformations further expand the synthetic utility of the this compound core.

Role in the Development of Privileged Scaffolds in Chemical Research

"Privileged scaffolds" are molecular frameworks that are able to bind to multiple biological targets, making them valuable starting points for drug discovery. The substituted benzamide motif is a well-established privileged scaffold found in numerous biologically active compounds. The unique substitution pattern of this compound, with its orthogonal reactive sites, makes it an attractive building block for creating libraries of compounds based on this privileged scaffold. By systematically varying the substituents at the 6-position through cross-coupling reactions and potentially modifying the amide and fluoro groups, chemists can rapidly generate a diverse set of molecules for biological screening. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted aromatic compounds like 2-fluoro-6-iodo-N,N-dimethylbenzamide traditionally relies on multi-step processes that can be resource-intensive. Future research will likely focus on developing more atom-economical and environmentally benign synthetic strategies. Key areas of exploration could include:

C-H Activation/Functionalization: Directing group-assisted C-H activation presents a promising avenue for the introduction of the fluoro and iodo substituents onto the benzamide (B126) core in a more direct fashion, potentially reducing the number of synthetic steps and the generation of waste.

Flow Chemistry: Continuous flow processes can offer significant advantages in terms of safety, scalability, and efficiency for halogenation and amidation reactions. The precise control over reaction parameters in flow reactors can lead to higher yields and purities.

Green Solvents and Catalysts: Investigating the use of greener solvents, such as bio-based solvents or supercritical fluids, and recoverable or reusable catalysts, including solid-supported catalysts, will be crucial in minimizing the environmental footprint of the synthesis.

A comparative analysis of potential synthetic routes is presented in the table below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Multi-Step Synthesis | Well-established procedures for individual steps. | Low overall yield, significant waste generation. |

| C-H Activation Approach | Increased atom economy, fewer synthetic steps. | Regioselectivity control, catalyst development. |

| Flow Chemistry Synthesis | Enhanced safety and scalability, improved process control. | Initial setup costs, optimization of flow parameters. |

| Green Chemistry Approach | Reduced environmental impact, use of renewable resources. | Catalyst stability and recyclability, solvent compatibility. |

Exploration of Novel Reactivity Patterns for Selective Functionalization

The unique substitution pattern of this compound, with two different halogens and a directing amide group, opens up a wide range of possibilities for selective functionalization. The "ortho effect" of the fluorine and amide groups can influence the reactivity of the C-H bonds and the iodine substituent. Future research could explore:

Orthogonal Reactivity: The differential reactivity of the C-I and C-F bonds can be exploited for sequential cross-coupling reactions. The more reactive C-I bond can be selectively functionalized, leaving the C-F bond intact for subsequent transformations.

Directed C-H Functionalization: The N,N-dimethylamide group can act as a directing group to selectively functionalize the C-H bonds at the ortho positions, enabling the introduction of additional substituents with high regioselectivity.

Halogen Dance Reactions: Investigating the potential for halogen dance reactions, where the iodine atom migrates to a different position on the aromatic ring under specific basic conditions, could lead to the synthesis of novel isomers.

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, advanced in situ spectroscopic techniques will be invaluable. Real-time monitoring can provide crucial information on reaction kinetics, intermediates, and byproducts.

In Situ NMR and FT-IR: Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy can be employed to monitor the progress of reactions involving this compound. nih.govnih.govresearchgate.net For instance, monitoring the formation of Grignard reagents or the progress of palladium-catalyzed cross-coupling reactions can provide real-time data for process optimization. nih.govresearchgate.net

Process Analytical Technology (PAT): The integration of in situ spectroscopy with automated reactors as part of a Process Analytical Technology (PAT) approach can enable precise control over reaction conditions, leading to improved consistency and yield. nih.gov

| Spectroscopic Technique | Information Gained | Application in Synthesis of this compound |

| In Situ NMR | Reaction kinetics, identification of intermediates, structural information. | Monitoring the formation of organometallic reagents and cross-coupling products. nih.gov |

| In Situ FT-IR | Real-time concentration of reactants and products, reaction endpoint determination. | Tracking the progress of amidation and halogenation steps. nih.gov |

Integration with Machine Learning for Reaction Prediction and Optimization

Machine learning (ML) is emerging as a powerful tool in chemical synthesis for predicting reaction outcomes and optimizing reaction conditions.

Predicting Regioselectivity: ML models can be trained on datasets of similar aromatic functionalization reactions to predict the most likely sites of reaction on the this compound scaffold. nih.govchemrxiv.orgresearchgate.netlsbu.ac.uk This can guide the choice of reagents and conditions to achieve the desired regioselectivity.

Reaction Optimization: By analyzing a vast parameter space, ML algorithms can identify the optimal conditions (e.g., temperature, solvent, catalyst) to maximize the yield and selectivity of a particular transformation, reducing the need for extensive trial-and-error experimentation.

Application in Materials Science and Supramolecular Chemistry

The presence of both fluorine and iodine atoms, along with the amide functionality, makes this compound an intriguing building block for materials science and supramolecular chemistry.

Halogen Bonding: The iodine atom can act as a halogen bond donor, while the fluorine and the carbonyl oxygen of the amide can act as halogen bond acceptors. nih.govresearchgate.netresearchgate.netbohrium.com This directional and specific non-covalent interaction can be utilized to engineer self-assembling supramolecular structures in the solid state, leading to the formation of novel crystalline materials with potentially interesting optical or electronic properties. nih.govresearchgate.netresearchgate.netbohrium.comnih.gov The introduction of iodine has been shown to amplify the self-assembly of amyloid structures through halogen bonding. nih.govnih.gov

Organic Electronics: Aryl halides and benzamides are common motifs in organic electronic materials. ipfdd.detcichemicals.comtdl.org The specific electronic properties imparted by the fluoro and iodo substituents could make this compound a useful precursor for the synthesis of new organic semiconductors or light-emitting materials.

Functionalized Polymers and Resins: The benzamide moiety can be incorporated into polymers or resins. For example, Merrifield and Wang resins have been functionalized with bidentate amines for use as supports for reducing complexes and as metal sensors. researchgate.net The unique properties of the halogenated aromatic ring could impart specific functionalities to such materials.

Q & A

Basic: What are the key steps for synthesizing 2-fluoro-6-iodo-N,N-dimethylbenzamide?

Synthesis typically involves halogenation and amide formation. A common approach includes:

- Halogenation : Sequential introduction of fluorine and iodine via electrophilic substitution or metal-catalyzed cross-coupling reactions.

- Amide bond formation : Condensation of the halogenated benzoic acid derivative with dimethylamine, often using coupling agents like EDCI or HATU.

- Purification : Crystallization from solvents like chloroform (CHCl₃) or column chromatography to isolate the product .

Advanced: How can reaction conditions be optimized for higher yield and purity?

- Catalyst selection : Ruthenium-based catalysts (e.g., (ACE)Ru₃(CO)₇) improve regioselectivity in reduction steps .

- Temperature control : Maintain low temperatures (0–5°C) during halogenation to minimize side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics, while CHCl₃ aids in slow crystallization for high-purity crystals .

Basic: Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹⁹F and ¹H NMR confirm halogen positions and dimethylamide groups .

- Mass spectrometry : High-resolution MS (e.g., NIST-standardized methods) validates molecular weight and fragmentation patterns .

- Chromatography : HPLC or GC-MS resolves impurities, though retention indices for alkylamides require adjusted parameters due to deviations in polarity .

Advanced: How does X-ray crystallography elucidate structural features?

Crystallographic studies reveal:

- Hydrogen-bonded dimers : N–H⋯N interactions form supramolecular motifs (e.g., R₂²(8) patterns), influencing solubility and stability .

- Conformational flexibility : Slight torsional angles between aromatic rings (e.g., 36.2° in analogs) affect packing efficiency .

Basic: What biological activities are associated with this compound?

- Receptor modulation : Structural analogs (e.g., BMS-776532) act as selective glucocorticoid receptor modulators, validated via in vitro binding assays and IC₅₀ measurements .

- Enzyme inhibition : Fluorine and iodine substituents enhance interactions with hydrophobic enzyme pockets .

Advanced: How do halogen positions influence structure-activity relationships (SAR)?

- Fluorine : Electron-withdrawing effects increase metabolic stability and binding affinity.

- Iodine : Bulkier size improves steric hindrance, reducing off-target interactions.

Comparative studies with 2-chloro-6-fluoro analogs show iodine’s superior pharmacokinetic profiles .

Basic: Why do analytical methods sometimes yield conflicting data?

- Retention index deviations : N,N-dialkylamides exhibit atypical retention in chromatography due to altered polarity; method recalibration with alkylamide-specific terms is essential .

- Solvent-dependent NMR shifts : Solvation effects (e.g., in DMSO vs. CDCl₃) cause chemical shift variability, necessitating standardized solvents .

Advanced: How do solvents affect ¹³C NMR spectra?

- Upfield/downfield shifts : Polar solvents (e.g., DMSO) deshield carbonyl carbons, shifting signals upfield by 2–5 ppm compared to cyclohexane .

- Rotational barriers : Solvents with high ET(30) values (e.g., water) increase rotational barriers around the C–N bond, altering conformational dynamics .

Basic: What challenges arise during crystallization?

- Slow nucleation : Crystallization from CHCl₃ requires 1–2 weeks for well-defined blocks, with impurities delaying nucleation .

- Polymorphism risk : Halogenated benzamides often form multiple crystal phases; controlled cooling rates mitigate this .

Advanced: How are catalytic methods applied to modify this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.